molecular formula C9H8BrF2N B15314723 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine

5-Bromo-2-(3,3-difluorocyclobutyl)pyridine

Cat. No.: B15314723
M. Wt: 248.07 g/mol
InChI Key: NEECFJPLWLOQMM-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluorocyclobutyl)pyridine is a chemical compound with the molecular formula C9H8BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluorocyclobutyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine typically involves the bromination of 2-(3,3-difluorocyclobutyl)pyridine. This can be achieved through the reaction of 2-(3,3-difluorocyclobutyl)pyridine with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,3-difluorocyclobutyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form 2-(3,3-difluorocyclobutyl)pyridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: The major product is 2-(3,3-difluorocyclobutyl)pyridine.

Scientific Research Applications

5-Bromo-2-(3,3-difluorocyclobutyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluorocyclobutyl groups can influence its binding affinity and specificity towards these targets, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(difluoromethyl)pyridine
  • 5-Bromo-2-(difluoromethyl)pyridine
  • 5-Bromo-2,3-difluoropyridine

Uniqueness

5-Bromo-2-(3,3-difluorocyclobutyl)pyridine is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

5-bromo-2-(3,3-difluorocyclobutyl)pyridine

InChI

InChI=1S/C9H8BrF2N/c10-7-1-2-8(13-5-7)6-3-9(11,12)4-6/h1-2,5-6H,3-4H2

InChI Key

NEECFJPLWLOQMM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C2=NC=C(C=C2)Br

Origin of Product

United States

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